Tanomastat (CAS: 179545-77-8), also known as BAY 12-9566, is a highly selective, non-peptidic biphenyl matrix metalloproteinase (MMP) inhibitor. Unlike first-generation broad-spectrum inhibitors that rely on a hydroxamate zinc-binding group, Tanomastat utilizes a carboxylate moiety. This structural divergence grants it distinct pharmacokinetic stability and formulation compatibility, making it highly suitable for oral dosing in preclinical workflows [1]. Crucially, it selectively targets MMP-2, MMP-3, and MMP-9 while strictly sparing MMP-1 [2]. For scientific buyers and laboratory managers, this targeted inhibition profile makes Tanomastat a critical pharmacological tool for isolating extracellular matrix remodeling and angiogenesis pathways without the confounding off-target toxicities associated with older, broad-spectrum alternatives [3].
Substituting Tanomastat with generic or older broad-spectrum MMP inhibitors, such as Marimastat or Batimastat, fundamentally compromises experimental reproducibility and in vivo workflows [1]. Broad-spectrum hydroxamate-based inhibitors indiscriminately block MMP-1 and related ADAM family proteases, which disrupts normal interstitial collagen remodeling and rapidly induces severe musculoskeletal syndrome (MSS) and tissue fibrosis in animal models [2]. Furthermore, the peptidic nature of early-generation inhibitors like Batimastat results in poor aqueous solubility and erratic oral bioavailability, necessitating complex intraperitoneal formulations [3]. Procuring the specific non-peptidic biphenyl carboxylate structure of Tanomastat ensures stable oral dosing compatibility and isolates MMP-2/3/9-dependent pathways without the confounding variables of MMP-1-induced toxicity.
A primary procurement differentiator for Tanomastat is its strict enzymatic selectivity. While broad-spectrum agents like Marimastat potently inhibit MMP-1 (IC50 = 5 nM), leading to off-target collagen accumulation, Tanomastat exhibits no activity against MMP-1 while maintaining strong affinity for target gelatinases (MMP-2 Ki = 11 nM; MMP-9 Ki = 301 nM) [1]. This complete sparing of MMP-1 is essential for preventing musculoskeletal syndrome in preclinical models [2].
| Evidence Dimension | MMP-1 Inhibition (IC50/Ki) |
| Target Compound Data | Tanomastat: No inhibitory activity against MMP-1 |
| Comparator Or Baseline | Marimastat: IC50 = 5 nM for MMP-1 |
| Quantified Difference | Complete sparing of MMP-1 by Tanomastat vs. potent nanomolar inhibition by Marimastat |
| Conditions | In vitro purified enzyme kinetics assays |
Allows researchers to delineate MMP-2/9 specific mechanisms without triggering MMP-1-associated tissue fibrosis or musculoskeletal toxicity in animal models.
The non-peptidic biphenyl carboxylate structure of Tanomastat resolves the severe formulation and handling issues inherent to early peptidic hydroxamates like Batimastat [1]. Unlike Batimastat, which requires complex intraperitoneal suspensions due to poor aqueous solubility and absorption, Tanomastat achieves stable steady-state plasma concentrations via standard oral daily administration (e.g., 50–200 mg/kg in murine models)[2].
| Evidence Dimension | In Vivo Dosing Route and Stability |
| Target Compound Data | Tanomastat: Stable oral dosing (p.o.) with consistent steady-state plasma levels |
| Comparator Or Baseline | Batimastat: Requires intraperitoneal (i.p.) injection due to poor oral bioavailability |
| Quantified Difference | Elimination of i.p. injection requirement, enabling non-invasive oral administration workflows |
| Conditions | Long-term murine pharmacokinetic profiling |
Essential for procurement in long-term preclinical studies where consistent, non-invasive daily oral dosing is required to maintain animal welfare and data reproducibility.
In standardized laboratory workflows assessing angiogenesis, Tanomastat provides highly reproducible inhibition of matrix degradation without confounding cytotoxic effects [1]. In HUVEC Matrigel invasion assays, Tanomastat prevents matrix invasion in a concentration-dependent manner (IC50 = 0.84 µM), achieving up to 89% maximum inhibition while leaving baseline cell proliferation entirely unaffected [1].
| Evidence Dimension | Endothelial Cell Invasion vs. Proliferation |
| Target Compound Data | Tanomastat: IC50 = 0.84 µM (up to 89% invasion inhibition) with 0% effect on proliferation |
| Comparator Or Baseline | Untreated Baseline / Cytotoxic Agents: Confound invasion data with cell death |
| Quantified Difference | Clean separation of matrix degradation from cellular toxicity |
| Conditions | In vitro HUVEC Matrigel invasion assay |
Ensures assay reproducibility by cleanly separating matrix degradation pathways from general cellular toxicity, preventing false-positive anti-angiogenic readings.
Due to its reliable oral bioavailability and selective MMP-2/9 inhibition, Tanomastat is a highly suitable agent for long-term murine models (e.g., Matrigel plug assays, Lewis lung carcinoma) to study tumor invasion. It allows researchers to maintain steady-state plasma concentrations via oral dosing without the confounding musculoskeletal toxicity of broad-spectrum inhibitors [1].
Tanomastat is highly effective for in vitro and ex vivo assays requiring the suppression of gelatinases (MMP-2/9) and stromelysin (MMP-3) while deliberately preserving interstitial collagenase (MMP-1) activity. This specific profile ensures normal type I collagen turnover is maintained during the experiment, avoiding artifactual tissue fibrosis [2].
Routinely utilized in experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis models where specific MMP-2/9 blockade is necessary to evaluate blood-brain barrier permeability and joint inflammation. Its non-peptidic structure ensures it can be administered over extended periods without the formulation challenges of older peptidic agents [3].
Serves as a critical structural benchmark in chemoinformatics and medicinal chemistry workflows for designing non-hydroxamate, carboxylate-based zinc-binding ligands. Its well-documented enzymatic selectivity profile makes it a standard reference compound for validating new MMP-1-sparing drug candidates [2].